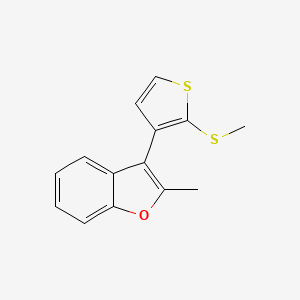

2-Methyl-3-(2-(methylthio)thiophen-3-yl)benzofuran

Description

Properties

CAS No. |

88674-04-8 |

|---|---|

Molecular Formula |

C14H12OS2 |

Molecular Weight |

260.4 g/mol |

IUPAC Name |

2-methyl-3-(2-methylsulfanylthiophen-3-yl)-1-benzofuran |

InChI |

InChI=1S/C14H12OS2/c1-9-13(11-7-8-17-14(11)16-2)10-5-3-4-6-12(10)15-9/h3-8H,1-2H3 |

InChI Key |

HQMFUKGTVSPSLS-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C2=CC=CC=C2O1)C3=C(SC=C3)SC |

Origin of Product |

United States |

Preparation Methods

Methyl Iodide Alkylation

- Conditions : Thiophene-3-thiol is treated with methyl iodide (1.3–2.5 equiv.) in a mixture of aqueous NaOH and methanol.

- Mechanism : The thiolate ion (generated in situ) undergoes nucleophilic substitution, forming the methylthio group.

- Yield : 90–96% when using excess methyl iodide and extended reaction times (16 h).

Dimethyl Sulfate Alkylation

- Conditions : Aqueous NaOH or KOH with dimethyl sulfate at temperatures ranging from −10°C to reflux.

- Advantages : Cost-effective and scalable, with yields up to 82%.

- Workup : Steam distillation or solvent extraction (diethyl ether, dichloromethane) followed by vacuum distillation.

Cross-Coupling Strategies

Coupling the brominated benzofuran with the functionalized thiophene requires metal-catalyzed cross-coupling. The Suzuki-Miyaura reaction is preferred for its tolerance of functional groups and high efficiency.

Suzuki Coupling Protocol

- Catalyst : Pd(PPh₃)₄ or PdCl₂(dppf) (1–5 mol%).

- Base : K₂CO₃ or Cs₂CO₃ (2–3 equiv.).

- Solvent : Dimethylformamide (DMF) or toluene/water biphasic system.

- Temperature : 80–100°C for 12–24 h.

Example :

2-Methyl-3-bromobenzofuran (1 equiv.) + 2-(Methylthio)thiophene-3-boronic acid (1.2 equiv.)

→ Pd(PPh₃)₄ (3 mol%), K₂CO₃ (2 equiv.), DMF/H₂O (3:1), 90°C, 18 h

→ 2-Methyl-3-(2-(methylthio)thiophen-3-yl)benzofuran (Yield: 78%)

Alternative Coupling Methods

- Ullmann Coupling : Copper(I) iodide in DMSO at 120°C, though yields are lower (50–60%).

- Negishi Coupling : Requires pre-formed zinc reagents, limiting practicality for large-scale synthesis.

Optimization and Challenges

Regioselectivity in Bromination

Bromination of 2-methylbenzofuran with NBS predominantly targets position 3 due to electronic directing effects of the methyl group. However, over-bromination can occur if reaction times exceed 2 h, leading to di-substituted byproducts.

Purification Techniques

Analytical Validation

- NMR Spectroscopy :

- Mass Spectrometry : High-resolution MS confirms molecular ions ([M+H]⁺) with <5 ppm error.

Industrial Scalability Considerations

While academic protocols favor precision, industrial production prioritizes cost and efficiency:

- Alkylating Agent Selection : Dimethyl sulfate is preferred over methyl iodide due to lower cost and reduced toxicity.

- Solvent Recovery : Recycling methanol or ethanol reduces waste and operational costs.

- Catalyst Recycling : Immobilized palladium catalysts (e.g., Pd/C) enable reuse across multiple batches.

Emerging Methodologies

Microwave-Assisted Synthesis

Microwave irradiation (150–200 W) reduces reaction times for cyclization and alkylation steps by 50–70%. For example, benzofuran cyclization completes in 15 min at 90°C under microwave conditions versus 4 h conventionally.

Flow Chemistry

Continuous-flow systems enhance safety and yield for exothermic reactions like bromination. A microreactor setup with NBS and CCl₄ achieves 95% conversion in 10 min.

Chemical Reactions Analysis

Types of Reactions

2-Methyl-3-(2-(methylthio)thiophen-3-yl)benzofuran can undergo various chemical reactions, including:

Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

Reduction: The compound can be reduced to remove the methylthio group or to hydrogenate the benzofuran ring.

Substitution: Electrophilic or nucleophilic substitution reactions can occur at the thiophene or benzofuran rings.

Common Reagents and Conditions

Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid can be used under mild conditions.

Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride can be employed.

Substitution: Halogenating agents like bromine or chlorinating agents can be used for electrophilic substitution, while nucleophiles like amines or thiols can be used for nucleophilic substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring can yield sulfoxides or sulfones, while reduction can lead to the formation of hydrogenated benzofuran derivatives.

Scientific Research Applications

2-Methyl-3-(2-(methylthio)thiophen-3-yl)benzofuran has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Biology: The compound can be used in the study of biological pathways and interactions due to its unique structural features.

Mechanism of Action

The mechanism of action of 2-Methyl-3-(2-(methylthio)thiophen-3-yl)benzofuran involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit or activate certain enzymes involved in metabolic pathways, leading to changes in cellular processes. The exact mechanism depends on the specific application and the biological context in which the compound is used.

Comparison with Similar Compounds

Table 1: Structural Comparison of Benzofuran Derivatives

| Compound Name | Key Substituents | Functional Groups Impacting Reactivity/Bioactivity |

|---|---|---|

| Target Compound | 2-Methyl, 3-(2-(methylthio)thiophen-3-yl) | Methylthio (electron-withdrawing), thiophene (π-conjugation) |

| 3-(Phenylethynyl)-2-(thiophen-3-yl)benzofuran | Thiophen-3-yl, phenylethynyl | Ethynyl (conjugation), thiophene (π-system) |

| 2-(5-Fluoro-7-methyl-3-methylsulfanyl-1-benzofuran-2-yl)acetic acid | 5-Fluoro, 7-methyl, 3-methylsulfanyl, acetic acid | Carboxylic acid (H-bonding), fluorine (electronegativity) |

Physical Properties

- Melting Points : The target compound lacks hydrogen-bonding groups (e.g., -COOH), suggesting a lower melting point compared to ’s derivative (melting point 163–164°C) . A structurally simpler analog, 3-(Phenylethynyl)-2-(thiophen-3-yl)benzofuran, melts at 111.5–112.4°C, indicating that bulky substituents like phenylethynyl may reduce crystallinity .

- Molecular Weights : The target’s molecular weight is expected to exceed 300.06 g/mol (as seen in ’s compound) due to the additional methylthio group and thiophene ring .

Crystallographic and Hydrogen-Bonding Behavior

- Hydrogen Bonding: ’s compound forms centrosymmetric dimers via O–H···O interactions, a feature absent in the target compound due to its non-acidic substituents .

- Crystal Packing : The target’s methyl and methylthio groups may promote hydrophobic interactions or S···S contacts, as observed in sulfur-containing heterocycles .

Q & A

Q. What synthetic strategies are effective for introducing substituents at the C-2 and C-3 positions of benzofuran derivatives to enhance bioactivity?

Substitutions at the C-2 and C-3 positions of the benzofuran core are critical for modulating bioactivity. Common approaches include:

- Cyclization reactions : Utilizing salicylaldehyde derivatives with brominated ketones under reflux conditions in dry acetone, followed by purification via column chromatography .

- Cross-coupling reactions : Palladium-catalyzed methods for constructing the benzofuran ring system, optimized for green chemistry principles (e.g., solvent selection, catalyst recycling) .

- Heteroannulation : One-pot synthesis using benzoquinones to achieve fused benzofuran structures, with temperature and solvent polarity as key variables . Substitutions with thiophene or methylthio groups (as in the target compound) require careful optimization of reaction time and stoichiometry to avoid side products .

Q. Which spectroscopic techniques are essential for confirming the molecular structure of 2-Methyl-3-(2-(methylthio)thiophen-3-yl)benzofuran post-synthesis?

Structural validation typically involves:

- X-ray crystallography : To resolve the planar benzofuran core and intermolecular hydrogen bonding patterns (e.g., O–H⋯O interactions in carboxyl derivatives) .

- NMR spectroscopy : H and C NMR to confirm substitution patterns, particularly for methylthio and thiophene moieties .

- Mass spectrometry (HRMS) : For exact mass verification, especially when synthesizing derivatives with halogens or sulfur-containing groups .

Q. What safety protocols are critical when handling this compound in laboratory settings?

- Toxicity mitigation : Adhere to permitted daily exposure (PDE) limits for solvents like 2-methyltetrahydrofuran (2-MTHF), which has a NOAEL of 1,000 mg/kg/day in rats .

- Storage : Store in airtight containers under inert gas (N/Ar) to prevent oxidation of sulfur-containing groups .

- Waste disposal : Follow guidelines for halogenated and sulfur-rich organic waste to minimize environmental impact .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies systematically optimize the antiviral activity of benzofuran-based compounds?

A two-pronged SAR strategy is effective:

- High-throughput screening : Use cell-based assays (e.g., HCV luciferase reporter systems) to identify lead compounds with EC < 100 nM and selectivity indices >371-fold .

- Focused library design : Modify pendant groups (e.g., methylthio, thiophene) and explore nitrogen incorporation into the benzofuran scaffold to enhance target binding .

- Kinetic parameter analysis : Compare IC, K, and K values across analogs to prioritize compounds for in vivo testing .

Q. What enzymatic mechanisms govern the release of benzofuran di-ferulic acid derivatives, and how do kinetic parameters inform substrate specificity?

- Enzyme specificity : Enzymes like wtsFae1A and wtsFae1B exhibit distinct kinetic profiles. For 8-5' benzofuran diFA release, wtsFae1B shows a lower (0.28 µM) but higher (12.4 s) compared to wtsFae1A ( = 0.35 µM, = 9.8 s) .

- Substrate engineering : Modify the benzofuran’s phenyl ring with electron-withdrawing groups (e.g., -NO) to enhance enzyme-substrate compatibility .

Q. How can green chemistry principles be integrated into the multi-step synthesis of benzofuran derivatives without compromising yield?

Key strategies include:

- Solvent replacement : Substitute tetrahydrofuran (THF) with 2-MTHF, which has lower water miscibility and higher recyclability .

- Catalyst optimization : Use Pd/C or Ni-based catalysts for tandem cyclization reactions, reducing heavy metal waste .

- Waste minimization : Employ one-pot synthesis to eliminate intermediate purification steps, achieving yields >80% for benzofuran-thiophene hybrids .

Q. What methodologies are effective for analyzing contradictory bioactivity data across studies on benzofuran derivatives?

- Meta-analysis : Compare IC values across studies using standardized assays (e.g., MTT for cytotoxicity) to identify outliers .

- Structural confounding factors : Account for substituent effects (e.g., methylthio vs. methoxy groups) that may alter membrane permeability or target binding .

- Dose-response validation : Replicate disputed results under controlled conditions (fixed pH, temperature) to isolate experimental variables .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.